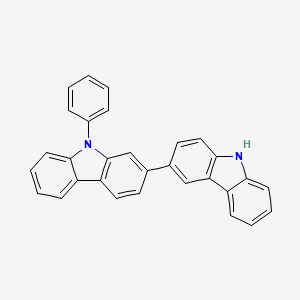
9-phenyl-9H,9'H-2,3'-bicarbazole
Vue d'ensemble
Description
“9-phenyl-9H,9’H-2,3’-bicarbazole” is a chemical compound with the molecular formula C30H20N2 . It has a molecular weight of 408.5 . This compound is used as an intermediate in the synthesis of electronic materials, such as OLED .
Molecular Structure Analysis
The InChI code for “9-phenyl-9H,9’H-2,3’-bicarbazole” is 1S/C30H20N2/c1-2-8-22(9-3-1)32-29-13-7-5-11-24(29)25-16-14-21(19-30(25)32)20-15-17-28-26(18-20)23-10-4-6-12-27(23)31-28/h1-19,31H . This code provides a textual representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
“9-phenyl-9H,9’H-2,3’-bicarbazole” is a solid at 20°C . It has a density of 1.2±0.1 g/cm³ . The boiling point is 685.6±37.0 °C at 760 mmHg . The compound has a molar refractivity of 130.0±0.5 cm³ . It has 2 H bond acceptors and 1 H bond donor .
Applications De Recherche Scientifique
Organic Electroluminescent Elements
“9-Phenyl-9H,9’H-2,3’-bicarbazole” has significant applications in organic electroluminescent elements, particularly in phosphorescent organic EL devices . This is due to its excellent hole transport capabilities and suitability as a phosphorescence host material in OLEDs .
Synthesis of Electronic Materials
This compound is an intermediate in the synthesis of electronic materials, such as OLED . It plays a crucial role in the production of various OLED series, including Thiophene series, Fluorene series, Boronic Acid series, and others .
OLED Display Screens
It is used in the production of OLED display screens . Its unique structure and properties make it an ideal material for creating vibrant and efficient displays .
Source of Electrons for Exciplexes
“9-Phenyl-9H,9’H-2,3’-bicarbazole” can also serve as a source of electrons to create exciplexes . These exciplexes can function as either an emitting layer or a host material in fluorescent and phosphorescent OLED devices .
Organic Synthesis and Materials Science
The unique structure of “9-Phenyl-9H,9’H-2,3’-bicarbazole”, characterized by the presence of two carbazole rings linked together through a phenyl group, makes it a potentially valuable building block in organic synthesis and materials science .
Radiative Efficiency of Carbazole-Based Luminophores
The compound has been studied for its influence on the radiative efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores . The quantum yields and radiative decay constants in the film state were found to be enhanced with the increasing electron-donating ability of the substituent on the 9-phenyl group .
Mécanisme D'action
Target of Action
The primary target of 9-phenyl-9H,9’H-2,3’-bicarbazole is in the field of organic electroluminescent elements , particularly in phosphorescent organic light-emitting diodes (OLEDs) . It serves as a source of electrons to create exciplexes, which can function as either an emitting layer or a host material in OLED devices .
Mode of Action
9-Phenyl-9H,9’H-2,3’-bicarbazole interacts with its targets by exhibiting excellent hole transport capabilities and suitability as a phosphorescence host material in OLEDs . It is synthesized through a meticulous multi-step process with high yield and simplicity in post-processing, making it suitable for industrial production .
Biochemical Pathways
Its role in the synthesis of electronic materials, such as oleds, suggests that it may influence the electron transport pathways within these devices .
Pharmacokinetics
Its molecular weight is 408.5 , and it has a melting point of 241.0 to 245.0 °C .
Result of Action
The molecular and cellular effects of 9-phenyl-9H,9’H-2,3’-bicarbazole’s action are primarily observed in its application in OLEDs. It contributes to the high efficiency and reliability of these devices by serving as a novel host system . The solution-processed narrowband blue TADF-OLED employing the 9-phenyl-9H,9’H-2,3’-bicarbazole host exhibited a high external quantum efficiency greater than 13% .
Action Environment
The action, efficacy, and stability of 9-phenyl-9H,9’H-2,3’-bicarbazole can be influenced by various environmental factors. For instance, its storage temperature is recommended to be at room temperature, preferably in a cool and dark place . Furthermore, its use in OLEDs suggests that it may be sensitive to factors such as light, heat, and electrical currents .
Propriétés
IUPAC Name |
2-(9H-carbazol-3-yl)-9-phenylcarbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N2/c1-2-8-22(9-3-1)32-29-13-7-5-11-24(29)25-16-14-21(19-30(25)32)20-15-17-28-26(18-20)23-10-4-6-12-27(23)31-28/h1-19,31H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJRHORDMKIWCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)C5=CC6=C(C=C5)NC7=CC=CC=C76 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-phenyl-9H,9'H-2,3'-bicarbazole | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



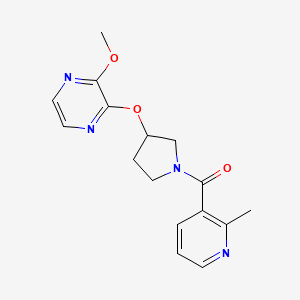
![1,3,7-Trimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2421764.png)
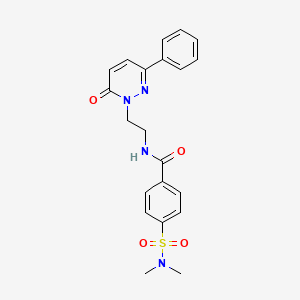
![7-[(6-O-alpha-L-Rhamnopyranosyl-beta-D-glucopyranosyl)oxy]-4',5-dihydroxy-3'-methoxyflavanone](/img/structure/B2421771.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2421772.png)
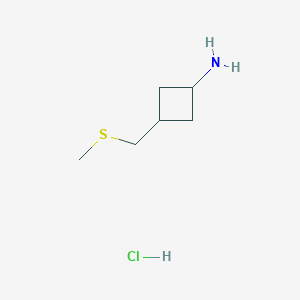
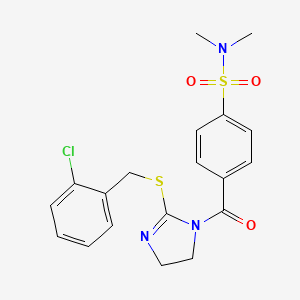
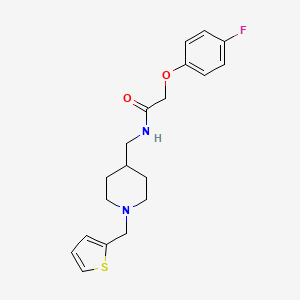
![2-(4-bromobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2421779.png)
![6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2421781.png)
![methyl 6-(2-bromophenyl)-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate](/img/structure/B2421782.png)
![3-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2421783.png)